1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a thiazolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The thiazolidine ring can be introduced through a reaction with thiosemicarbazide and subsequent cyclization under acidic conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Cyclization: The thiazolidine ring can undergo cyclization reactions, forming various heterocyclic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring may interact with different biological pathways, contributing to the compound’s overall bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazolidine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with different biological activities.
Thiazolidinediones: Used as antidiabetic agents.
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol: Another compound with a similar structure but different biological properties
The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combined indole and thiazolidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-2-amino-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-12-7-3-1-5-10(12)9-22-13-8-4-2-6-11(13)14(17(22)24)15-16(23)21-18(20)25-15/h1-8H,9H2,(H2,20,21,23)/b15-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQUPZXGJZXZFX-PFONDFGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)N)C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)N)/C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387589 | |
Record name | ZINC05102371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-21-5 | |
Record name | ZINC05102371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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